WRW4, also known as Trp-Arg-Trp-Trp-Trp-Trp-NH2, is a synthetic hexapeptide primarily recognized for its antagonistic activity against Formyl Peptide Receptor-Like 1 (FPRL1). It belongs to the class of formyl peptide receptor (FPR) modulators. WRW4 exhibits high specificity for FPRL1 and does not interact significantly with the closely related receptor, FPR1 [, , , ]. This selective antagonism makes WRW4 a valuable tool in dissecting the role of FPRL1 in various physiological and pathological processes.
WRW4 is classified as a peptide antagonist and is utilized in research related to inflammation and immune response mechanisms. It is particularly relevant in studies examining the role of formyl peptide receptors in phagocytic cells and their involvement in neurodegenerative disorders . The compound is commercially available from various suppliers, including R&D Systems and MedChemExpress, indicating its widespread use in laboratory research settings.
The synthesis of WRW4 typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides by sequentially adding amino acids to a growing chain attached to a solid support. The technical details of the synthesis may include:
The molecular structure of WRW4 can be represented as follows:
The structure-function relationship is crucial for understanding how WRW4 inhibits receptor signaling, particularly regarding ligand-receptor interactions .
WRW4 has been shown to inhibit the activation of formyl peptide receptor-like 1 (FPRL1) and formyl peptide receptor 2 (FPR2) by blocking their respective agonists, such as WKYMVm and F2L. Key reactions include:
These reactions illustrate the potential therapeutic applications of WRW4 in modulating immune responses.
The mechanism through which WRW4 exerts its effects involves competitive inhibition at the FPR2 binding site. By binding to this receptor, WRW4 prevents agonists from activating downstream signaling pathways that lead to:
Research indicates that the inhibition potency (IC50) for WRW4 against FPR2 is approximately 0.23 μM, highlighting its effectiveness in modulating receptor activity .
These properties are essential for researchers when handling WRW4 in laboratory settings.
WRW4 has significant applications in various fields of biomedical research:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3